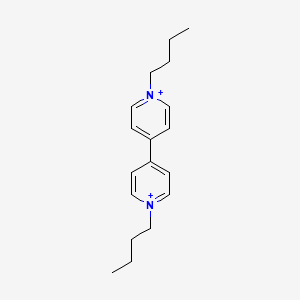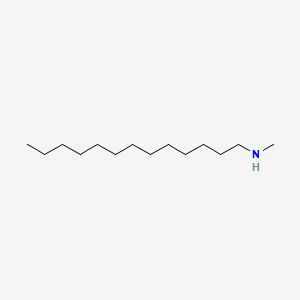
Methyltridecylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltridecylamine is an organic compound with the molecular formula C14H31N. It is a secondary amine, characterized by a long alkyl chain attached to the nitrogen atom. This compound is used in various industrial applications due to its surfactant properties and its role as an intermediate in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltridecylamine can be synthesized through several methods. One common approach is the reductive amination of aldehydes or ketones with methylamine. This process involves the reaction of a tridecanal (or tridecanone) with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or the alkylation of ammonia or primary amines with long-chain alkyl halides. These methods are scalable and can produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyltridecylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it back to primary amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines or hydrocarbons.
Substitution: Various substituted amines or other functionalized compounds.
Scientific Research Applications
Methyltridecylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants, emulsifiers, and other specialty chemicals.
Biology: It can be used in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations is ongoing.
Industry: It is used in the production of lubricants, corrosion inhibitors, and flotation agents .
Mechanism of Action
The mechanism of action of methyltridecylamine involves its interaction with lipid membranes and proteins. Its long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tridecylamine: Similar in structure but lacks the methyl group attached to the nitrogen atom.
Dodecylamine: Has a shorter alkyl chain, resulting in different physical and chemical properties.
Hexadecylamine: Has a longer alkyl chain, which can affect its solubility and reactivity .
Uniqueness
Methyltridecylamine is unique due to its specific alkyl chain length and the presence of a methyl group on the nitrogen atom. This combination of features gives it distinct surfactant properties and makes it suitable for specific industrial and research applications .
Properties
CAS No. |
45165-81-9 |
|---|---|
Molecular Formula |
C14H31N |
Molecular Weight |
213.40 g/mol |
IUPAC Name |
N-methyltridecan-1-amine |
InChI |
InChI=1S/C14H31N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2/h15H,3-14H2,1-2H3 |
InChI Key |
XMRPIOZXPHTSCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



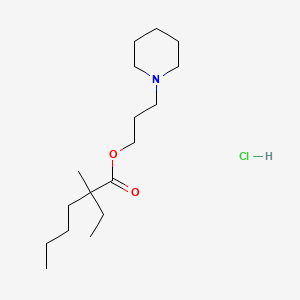
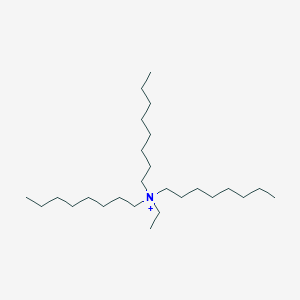
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)


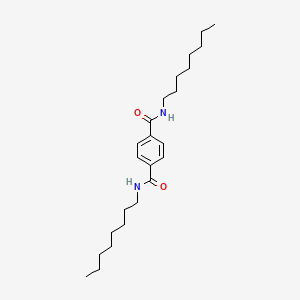
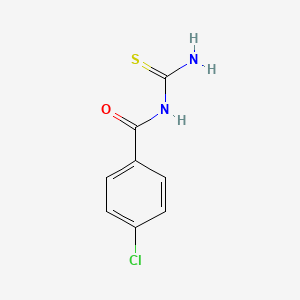
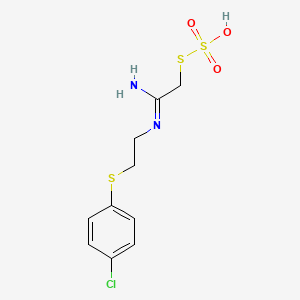
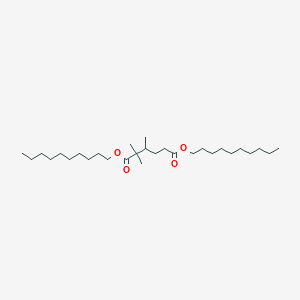

![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
